3-[(2-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one
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Overview
Description
3-[(2-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is a chemical compound with the molecular formula C20H13ClO4 and a molecular weight of 352.77 g/mol . It is a derivative of xanthone, a class of organic compounds known for their diverse biological activities. The compound features a xanthone core substituted with a 2-chlorobenzyl group and a hydroxyl group.
Preparation Methods
The synthesis of 3-[(2-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one typically involves the reaction of 2-chlorobenzyl chloride with 1-hydroxyxanthone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-[(2-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[(2-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
3-[(2-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one can be compared with other xanthone derivatives, such as:
1-hydroxyxanthone: Lacks the chlorobenzyl group, resulting in different biological activities.
2-chloroxanthone: Contains a chlorine atom directly attached to the xanthone core, leading to different reactivity and properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H13ClO4 |
---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methoxy]-1-hydroxyxanthen-9-one |
InChI |
InChI=1S/C20H13ClO4/c21-15-7-3-1-5-12(15)11-24-13-9-16(22)19-18(10-13)25-17-8-4-2-6-14(17)20(19)23/h1-10,22H,11H2 |
InChI Key |
AUSPLHRDZNCPKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O)Cl |
Origin of Product |
United States |
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